FT3967385 mechanism of action
FT3967385 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of FT3967385 For Researchers, Scientists, and Drug Development Professionals
Introduction
FT3967385 (also known as FT385) is a novel, selective, and covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, FT3967385 promotes the clearance of dysfunctional mitochondria, a process implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease.[2][4][5] This document provides a detailed overview of the mechanism of action of FT3967385, including its effects on cellular signaling pathways, quantitative data from key experiments, and the methodologies used to characterize its activity.
Core Mechanism of Action
The primary mechanism of action of FT3967385 is the inhibition of USP30, which in turn enhances the PINK1/Parkin-mediated mitophagy pathway.[1][6] Under normal physiological conditions, USP30 removes ubiquitin chains from proteins on the outer mitochondrial membrane, acting as a negative regulator of mitophagy.[2][3] When mitochondria become damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[3] This initiates a feed-forward mechanism where Parkin ubiquitinates various outer mitochondrial membrane proteins, including the translocase of outer mitochondrial membrane 20 (TOM20).[2][7] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.
FT3967385 covalently binds to USP30, inhibiting its deubiquitinating activity.[2] This leads to an accumulation of ubiquitin chains on mitochondrial proteins, effectively "setting the trigger" for the amplification of the PINK1/Parkin signal.[1][2] The enhanced ubiquitination of mitochondrial substrates, particularly TOM20, serves as a robust biomarker for USP30 inhibition by FT3967385.[2][8][9] This ultimately leads to an increased flux of mitophagy and the clearance of damaged mitochondria.[7]
Signaling Pathway
The following diagram illustrates the role of FT3967385 in the PINK1/Parkin-mediated mitophagy pathway.
Caption: The inhibitory effect of FT3967385 on USP30 within the PINK1/Parkin mitophagy pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the characterization of FT3967385.
Table 1: In Vitro Inhibition of Recombinant USP30
| Parameter | Value | Description |
|---|
| IC₅₀ | ~50 nM | Concentration of FT3967385 required to inhibit 50% of recombinant USP30 activity using a ubiquitin-rhodamine substrate.[2] |
Table 2: Selectivity Profile
| Assay | Result | Description |
|---|
| Ubiquigent DUB Profiler Screen | High selectivity for USP30 at concentrations up to 200 nM.[7] | At higher concentrations, some off-target effects were observed.[7] |
Table 3: Cellular Activity in SH-SY5Y Neuroblastoma Cells
| Biomarker | Effect | Conditions |
|---|---|---|
| TOM20 Ubiquitination | Significant enhancement | Treatment with FT3967385 under depolarizing conditions (1-hour treatment).[2] |
| Mitophagy Flux | Increased | Observed in both human retinal pigment epithelial-1 (RPE-1) and SH-SY5Y cells.[7] |
| Phospho-Ser65 Ubiquitin | More rapid generation | In cells treated with FT3967385.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant USP30 Inhibition Assay
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Objective: To determine the concentration-dependent inhibition of USP30 by FT3967385.
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Methodology:
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Recombinant USP30 enzyme activity was measured using ubiquitin-rhodamine as a substrate.
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The enzyme was incubated with varying concentrations of FT3967385.
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The rate of ubiquitin-rhodamine cleavage was monitored by measuring the increase in fluorescence.
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Progress curves were generated to characterize the nature of the inhibition (covalent).[2]
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Bio-layer interferometry was used to confirm the covalent binding by observing the lack of a significant off-rate after removal of the inhibitor.[2]
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Proteomics and Ubiquitylome Analysis in SH-SY5Y Cells
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Objective: To compare the effects of chemical inhibition of USP30 with FT3967385 to the genetic knockout of USP30.
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Methodology:
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Wild-type and USP30 knockout (KO) SH-SY5Y neuroblastoma cells expressing endogenous Parkin were used.
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Wild-type cells were treated with FT3967385, while another set of wild-type and KO cells were left untreated.
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Mitochondria were depolarized to induce mitophagy.
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Cells were lysed, and proteins were digested. For ubiquitylome analysis, ubiquitinated peptides were enriched.
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Samples were analyzed by mass spectrometry to identify and quantify changes in the total proteome and the ubiquitylome.[2]
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TOM20 Ubiquitination Assay
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Objective: To assess the effect of FT3967385 on the ubiquitination of the USP30 substrate, TOM20.
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Methodology:
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SH-SY5Y cells (wild-type, USP30 KO, and wild-type treated with FT3967385) were subjected to mitochondrial depolarization for a short period (e.g., 1 hour) to minimize TOM20 degradation.
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Cells were lysed, and TOM20 was immunoprecipitated.
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The immunoprecipitated samples were then analyzed by Western blotting using an anti-ubiquitin antibody to detect the levels of ubiquitinated TOM20.
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The results in inhibitor-treated cells were compared to those in USP30 KO cells to confirm the on-target effect of the drug.[2]
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Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the on-target cellular activity of FT3967385.
Caption: Workflow for assessing TOM20 ubiquitination in response to FT3967385 treatment.
Conclusion
FT3967385 is a potent and selective inhibitor of USP30 that enhances mitophagy by preventing the deubiquitination of proteins on the outer mitochondrial membrane. Its mechanism of action has been well-characterized through a series of in vitro and cellular assays, which demonstrate its ability to recapitulate the effects of genetic USP30 loss.[1][2] The enhancement of TOM20 ubiquitination serves as a key biomarker of its activity.[2][8][9] The targeted inhibition of USP30 by compounds such as FT3967385 holds therapeutic promise for neurodegenerative diseases associated with mitochondrial dysfunction.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
